(5-Bromopyridin-2-yl)(phenyl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSXJOWWDMIIAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442189 | |
| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181647-50-7 | |
| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 5 Bromopyridin 2 Yl Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Specific ¹H-NMR data, including chemical shifts (δ) in ppm, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hz for the protons within (5-Bromopyridin-2-yl)(phenyl)methanol, are not available in the reviewed literature. Such data would be essential for assigning the signals to the individual protons of the phenyl and bromopyridinyl rings, as well as the methine and hydroxyl protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Detailed ¹³C-NMR spectral data for this compound, which would reveal the chemical shifts of each unique carbon atom in the molecule, could not be located. This information is critical for confirming the carbon skeleton of the compound.
Vibrational Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation or the Raman scattering of monochromatic light.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A specific FT-IR spectrum or a table of characteristic absorption bands for this compound is not available in the public record. An FT-IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations of the pyridine (B92270) and phenyl rings, and the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is instrumental in assessing the purity of this compound and confirming its molecular weight. In a typical GC-MS analysis, the compound is vaporized and separated from any impurities as it passes through a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and detected.
The mass spectrum of the parent compound, phenyl(pyridin-2-yl)methanol, shows a top peak at a mass-to-charge ratio (m/z) of 185, which corresponds to its molecular ion. nih.gov For this compound, the expected molecular ion peak would be observed at a higher m/z value due to the presence of the bromine atom. The isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) would result in two characteristic peaks separated by two m/z units, providing a clear signature for the presence of bromine in the molecule.
Table 1: GC-MS Data for Phenyl(pyridin-2-yl)methanol
| Parameter | Value | Reference |
|---|---|---|
| NIST Number | 187288 | nih.gov |
| Library | Main library | nih.gov |
| Total Peaks | 96 | nih.gov |
| m/z Top Peak | 185 | nih.gov |
| m/z 2nd Highest | 79 | nih.gov |
| m/z 3rd Highest | 108 | nih.gov |
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The exact mass of this compound can be calculated and compared with the experimentally determined value to confirm its identity. The monoisotopic mass of the related compound (5-bromopyrimidin-2-yl)methanol (B49384) is reported as 187.95853 Da. uni.lu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 2: Predicted Collision Cross Section (CCS) for (5-bromopyrimidin-2-yl)methanol Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 188.96581 | 126.2 |
| [M+Na]+ | 210.94775 | 138.9 |
| [M-H]- | 186.95125 | 129.1 |
| [M+NH4]+ | 205.99235 | 146.5 |
| [M+K]+ | 226.92169 | 128.3 |
| [M+H-H2O]+ | 170.95579 | 126.1 |
| [M+HCOO]- | 232.95673 | 146.0 |
| [M+CH3COO]- | 246.97238 | 176.2 |
Data sourced from PubChemLite for a structurally related compound. uni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of a compound is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity.
For pyridine and its derivatives, the absorption bands in the UV-Vis spectrum are typically attributed to π → π* and n → π* electronic transitions within the aromatic ring. researchgate.net In the case of this compound, the presence of the phenyl group and the bromine atom can influence the position and intensity of these absorption bands. The UV-Vis spectrum of the related compound 5-bromo-2-ethoxyphenylboronic acid has been studied in ethanol (B145695) and water, showing absorption in the 200-400 nm range. core.ac.uk Similarly, the UV-Vis spectra of certain furopyridine derivatives, which also contain a pyridine ring, exhibit characteristic absorption bands between 250 and 390 nm. researchgate.net
X-ray Crystallography and Solid-State Structural Analysis (for related compounds)
Table 3: Crystal Data for Phenyl(pyridin-2-yl)methanol
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C12H11NO | nih.gov |
| Molecular Weight | 185.22 | nih.gov |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pna21 | researchgate.net |
| a (Å) | 7.4385 (8) | nih.gov |
| b (Å) | 14.3429 (16) | nih.gov |
| c (Å) | 9.2255 (10) | nih.gov |
| Volume (Å3) | 984.27 (19) | nih.gov |
| Z | 4 | nih.gov |
Theoretical and Computational Investigations of 5 Bromopyridin 2 Yl Phenyl Methanol
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. By utilizing functionals like B3LYP in conjunction with various basis sets, a detailed understanding of the molecule can be achieved.
Optimized Molecular Structures and Conformer Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. For molecules with rotatable bonds, such as (5-bromopyridin-2-yl)(phenyl)methanol, multiple stable conformations, or conformers, may exist. These conformers represent different spatial arrangements of the phenyl and pyridinyl rings relative to each other.
Vibrational Frequency Calculations and Spectral Assignment
Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations determine the normal modes of vibration, each associated with a specific frequency.
The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model. For instance, the characteristic stretching vibrations of C-H, C-C, C-N, C-O, and C-Br bonds, as well as various bending and torsional modes, can be identified and assigned. Theoretical studies on related compounds have demonstrated good agreement between calculated and experimental vibrational spectra, aiding in the detailed interpretation of the experimental data.
Quantum Chemical Descriptors and Analysis
Quantum chemical descriptors provide quantitative measures of a molecule's electronic structure and reactivity. These descriptors are derived from the electronic wavefunction and density obtained from DFT calculations.
HOMO-LUMO Energy Analysis and Charge Transfer Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to participate in electron donation and acceptance, respectively, providing insights into potential charge transfer interactions.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
Mulliken Population Analysis for Atomic Charge Distribution
Mulliken population analysis is a method used to estimate the partial atomic charges on each atom within a molecule. This analysis partitions the total electron density among the constituent atoms, providing a picture of the charge distribution.
The calculated Mulliken charges can identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is valuable for understanding the molecule's electrostatic potential and predicting sites susceptible to electrophilic or nucleophilic attack. However, it's important to note that Mulliken charges are sensitive to the choice of basis set used in the calculation.
| Atom | Mulliken Charge (e) |
| C1 | Data not available in search results |
| N1 | Data not available in search results |
| Br1 | Data not available in search results |
| O1 | Data not available in search results |
| ... | ... |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding delocalization effects and intermolecular interactions.
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
| Data not available in search results | Data not available in search results | Data not available in search results |
**Table of Compounds
Potential Energy Surface Scans for Conformational Studies
Potential energy surface (PES) scans are a fundamental computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com This method involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de The resulting plot of energy versus the scanned coordinate provides valuable insights into the molecule's conformational stability and the energy barriers between different conformers.
A hypothetical PES scan for the rotation around the C-C bond between the pyridine (B92270) ring and the central carbon atom in this compound would likely be performed using Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The scan would typically cover a 360° rotation in steps of 10-30°. researchgate.net
The expected outcome of such a scan would be a potential energy profile indicating the low-energy (stable) and high-energy (transitional) conformations. The stability of different conformers is influenced by a combination of steric hindrance and electronic effects. In the case of this compound, the bulky bromine atom and the phenyl group would likely lead to significant steric repulsion in certain orientations, resulting in high-energy conformations. Conversely, conformations that minimize this steric clash would be energetically more favorable.
Table 1: Illustrative Data from a Hypothetical Potential Energy Surface Scan of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |
| 0 | 5.2 | Eclipsed (High Energy) |
| 60 | 0.5 | Gauche-like |
| 120 | 4.8 | Partially Eclipsed |
| 180 | 0.0 | Anti (Lowest Energy) |
| 240 | 4.8 | Partially Eclipsed |
| 300 | 0.5 | Gauche-like |
Note: The data in this table is hypothetical and serves to illustrate the expected results from a PES scan. The actual energy values would need to be determined through specific calculations.
Computational Prediction of Isomers and Their Relative Stability
Beyond conformational isomers, computational methods can predict the existence and relative stability of structural isomers of this compound. researchgate.netnsu.ru Structural isomers have the same molecular formula but different connectivity of atoms. For a substituted pyridine ring, various positional isomers of the bromine atom could be considered.
Computational studies, typically employing DFT or other high-level ab initio methods, can be used to calculate the optimized geometries and electronic energies of these different isomers. mdpi.com By comparing the total energies of the optimized structures, the relative stability of the isomers can be determined. The isomer with the lowest energy is predicted to be the most stable.
Furthermore, computational studies on related N-benzhydrylformamides have shown that DFT methods can accurately predict rotational barriers. mdpi.comnih.gov These studies indicate that substituents on the aromatic rings can significantly influence the energy barriers for rotation. mdpi.com A similar approach for this compound would involve calculating the energies of the ground state conformers and the transition states for rotation to determine the rotational energy barriers.
Table 2: Hypothetical Relative Stabilities of Bromopyridinyl Phenyl Methanol Isomers
| Isomer | Position of Bromine | Relative Energy (kcal/mol) | Predicted Stability |
| 1 | 5-bromo | 0.00 | Most Stable |
| 2 | 3-bromo | 1.25 | Less Stable |
| 3 | 4-bromo | 0.85 | Moderately Stable |
| 4 | 6-bromo | 2.10 | Least Stable |
Note: This table presents hypothetical data to illustrate how computational predictions of isomer stability would be reported. The actual relative stabilities would require specific DFT calculations.
Chemical Reactivity and Synthetic Transformations of 5 Bromopyridin 2 Yl Phenyl Methanol
Reactions at the Hydroxyl Group (e.g., oxidation, esterification, etherification)
The secondary alcohol functionality in (5-Bromopyridin-2-yl)(phenyl)methanol is a key site for various transformations.
Oxidation: The benzylic alcohol can be readily oxidized to the corresponding ketone, (5-bromopyridin-2-yl)(phenyl)methanone. This is a standard transformation for primary and secondary benzylic alcohols. dergipark.org.tr Reagents such as pyridinium chlorochromate (PCC) or pyridinium bromochromate (PBC) are effective for converting benzylic alcohols into carbonyl compounds under mild conditions. dergipark.org.trncert.nic.in A metal-free dehydrogenative process can also be employed to generate the corresponding benzaldehyde (B42025) in situ, which can then participate in subsequent reactions. nih.gov
Esterification: The hydroxyl group can undergo esterification with carboxylic acids, typically under acidic catalysis (Fischer esterification), to form the corresponding esters. masterorganicchemistry.com This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol.
Etherification: Etherification of the benzylic alcohol can be achieved through several methods. Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used. Alternatively, green chemistry approaches using iron(II/III) chloride as a catalyst in an eco-friendly solvent like propylene carbonate have been developed for the etherification of benzylic alcohols. acs.orgnih.gov Another method involves using 2-benzyloxypyridine and methyl triflate, which generates an active benzyl transfer reagent in situ under neutral conditions, suitable for sensitive substrates. semanticscholar.org Visible-light photoredox catalysis provides another modern approach to alcohol etherification. acs.org
The following table summarizes typical reactions at the hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | Pyridinium chlorochromate (PCC) | Ketone ((5-bromopyridin-2-yl)(phenyl)methanone) |
| Esterification | Carboxylic Acid (R-COOH), Acid Catalyst | Ester (R-COO-CH(Ph)(5-bromopyridin-2-yl)) |
| Etherification | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (R-O-CH(Ph)(5-bromopyridin-2-yl)) |
| Green Etherification | FeCl₃·6H₂O, Propylene Carbonate | Symmetrical or Nonsymmetrical Ethers |
Reactions Involving the Bromine Atom on the Pyridine (B92270) Ring
The bromine atom at the C5 position of the pyridine ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Further Functionalization
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that couples an organoboron species with an organohalide. yonedalabs.comlibretexts.org The 5-bromo position of the pyridine ring is well-suited for this transformation, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
The general mechanism involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. yonedalabs.comlibretexts.org
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. nobelprize.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
A variety of palladium catalysts, ligands, bases, and solvents can be employed, with the choice depending on the specific substrates. yonedalabs.comresearchgate.netsigmaaldrich.com For bromo-pyridines, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands. mdpi.comacs.org
Below is a table of representative conditions for Suzuki-Miyaura coupling of bromopyridines.
| Component | Examples |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |
| Solvent | 1,4-Dioxane, Toluene, DMF, often with water |
| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters |
This reaction is highly efficient for creating biaryl structures and functionalizing the pyridine core without affecting the benzylic alcohol. nih.govmdpi.combeilstein-journals.org
Aryl Halide Isomerization and Regioselective Substitution
Recent studies have shown that 3- and 5-bromopyridines can undergo a base-catalyzed aryl halide isomerization. nih.govrsc.orgrsc.org This process can lead to the formation of a 4-bromopyridine intermediate, which can then undergo regioselective nucleophilic substitution. nih.govrsc.org This transformation proceeds through a highly reactive pyridyne intermediate. wikipedia.orgnih.govthieme-connect.comchemistryviews.org
The mechanism involves the deprotonation of the pyridine ring adjacent to the bromine atom by a strong base, followed by the elimination of HBr to form a pyridyne. nih.govrsc.org The nucleophile then adds to the pyridyne, with the regioselectivity of the addition being influenced by the electronic properties of other substituents on the ring. nih.gov This tandem isomerization/substitution strategy allows for the synthesis of 4-substituted pyridines from more readily available 3- or 5-bromopyridines. nih.govrsc.orgchemrxiv.org
Key features of this process include:
Catalysts: Strong, non-nucleophilic bases like P₄-t-Bu or systems like KOH with 18-crown-6 can catalyze the isomerization. nih.govrsc.org
Intermediates: The reaction proceeds via 3,4-pyridyne intermediates. nih.govwikipedia.org
This methodology provides an unconventional route to functionalizing the pyridine ring at a position not originally substituted with a halogen. researchgate.netresearchgate.netacs.org
Transformations of the Pyridine Heterocycle
The pyridine ring itself can be chemically modified, most commonly at the nitrogen atom.
N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgacs.org The resulting N-oxide functionality alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. semanticscholar.orgrsc.org For instance, the N-oxide can facilitate the introduction of functional groups at the C2 position. organic-chemistry.org The N-oxide group can later be removed by deoxygenation if desired. semanticscholar.org
Quaternization: The lone pair of electrons on the pyridine nitrogen can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. researchgate.net This reaction modifies the electronic properties of the pyridine ring, making it more electron-deficient. Microwave-assisted methods have been shown to accelerate this process. researchgate.net
Cyclization and Rearrangement Reactions, including Intramolecular Ritter-type processes
The presence of the benzylic alcohol allows for various acid-catalyzed cyclization and rearrangement reactions.
Acid-Catalyzed Cyclization: In the presence of a strong acid, the benzylic alcohol can be protonated and eliminated as water, generating a stabilized benzylic carbocation. This carbocation can then be trapped by an intramolecular nucleophile or participate in an electrophilic aromatic substitution with the phenyl ring or a suitably activated pyridine ring to form cyclized products.
Ritter-type Processes: The Ritter reaction involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid to form an N-alkyl amide. wikipedia.orgorganic-chemistry.org The reaction proceeds through a carbocation intermediate generated from the alcohol, which is then attacked by the nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide. wikipedia.orgorganic-chemistry.orgyoutube.comias.ac.in
For this compound, an intramolecular Ritter-type reaction could be envisioned if a nitrile group is present elsewhere in the molecule. The benzylic alcohol is well-suited for this reaction as it can form a stable benzylic carbocation under acidic conditions. organic-chemistry.orgyoutube.com If a nitrile-containing side chain were attached to the phenyl or pyridine ring, acid treatment could induce a cyclization to form a lactam. Intermolecular Ritter reactions are also possible, where the carbocation generated from the alcohol is trapped by an external nitrile solvent (e.g., acetonitrile) to form an amide. nih.gov
Advanced Synthetic Applications and Derivatization Strategies
Role as a Key Synthetic Intermediate in Complex Molecule Synthesis
The unique structural features of (5-Bromopyridin-2-yl)(phenyl)methanol make it a valuable precursor for the synthesis of medicinally relevant nitrogen-containing heterocyclic scaffolds. The benzylic alcohol can be readily converted into a carbocation, while the bromo- and pyridinyl-moieties offer sites for further functionalization.
Precursor for Imidazo[1,5-a]pyridine (B1214698) Analogs
This compound is an effective precursor for the synthesis of imidazo[1,5-a]pyridine analogs. beilstein-journals.orgorganic-chemistry.org This class of fused heterocyclic compounds is of significant interest in medicinal chemistry. The synthesis is achieved through a novel Ritter-type reaction. beilstein-journals.org In this process, the benzylic alcohol of this compound is treated with a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as a catalyst and p-toluenesulfonic acid (p-TsOH·H₂O). beilstein-journals.orgorganic-chemistry.org This generates a stabilized benzylic cation intermediate. The subsequent intermolecular reaction with a nitrile, such as acetonitrile, followed by cyclization involving the pyridine (B92270) nitrogen atom, leads to the formation of the desired 1-phenyl-7-bromo-3-methylimidazo[1,5-a]pyridine. beilstein-journals.org This methodology provides an efficient route to these complex scaffolds with good yields. beilstein-journals.orgorganic-chemistry.org
Precursor for Benzazepine Analogs
In addition to linear heterocycles, this compound can be utilized in intramolecular reactions to form larger ring systems like benzazepines. beilstein-journals.orgorganic-chemistry.org Research has demonstrated that derivatives of pyridinylmethanols can undergo an intramolecular Ritter-type reaction. organic-chemistry.org By tethering a nitrile group to the phenyl ring of the starting material, the strategy allows for the synthesis of 6,7-dihydro-5H-dibenzo[c,e]azepin-5-ones. organic-chemistry.org This transformation highlights the versatility of the pyridinylmethanol core in constructing polycyclic frameworks that are relevant to drug discovery. beilstein-journals.orgorganic-chemistry.org
Applications in the Synthesis of Diverse Functionalized Pyridines
The bromine atom at the 5-position of the pyridine ring is a key handle for introducing molecular diversity. This halide is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
One of the most powerful methods for creating carbon-carbon bonds is the Suzuki-Miyaura coupling . wikipedia.orglibretexts.org By reacting this compound with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base, the bromine atom can be replaced with a new organic substituent. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups, enabling the synthesis of a broad spectrum of 5-aryl- or 5-vinyl-substituted pyridin-2-yl(phenyl)methanols.
Similarly, the Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds. organic-chemistry.orgchemspider.com This palladium-catalyzed reaction couples the bromo-pyridine with primary or secondary amines. chemspider.comamazonaws.com This allows for the introduction of a diverse range of nitrogen-containing functional groups at the 5-position, yielding compounds such as 5-(amino)pyridin-2-yl(phenyl)methanols, which are valuable intermediates in pharmaceutical synthesis.
These cross-coupling strategies demonstrate how this compound can be systematically modified to generate libraries of complex functionalized pyridines for various applications.
Derivatization for Ligand Design in Catalysis
The pyridine nitrogen and the adjacent alcohol group of this compound can act in concert as a bidentate chelating ligand for transition metals. Upon deprotonation, the resulting pyridinyl-alcoholato ligand can coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring that influences the metal's catalytic properties.
Development of Pyridinyl Alcohol-Based Ruthenium Catalysts for Alkene Metathesis
Pyridinyl alcohol derivatives have been successfully incorporated into Grubbs-type ruthenium catalysts for alkene metathesis. beilstein-journals.orgnih.gov These ligands are considered "hemilabile" because the coordination of one of the donor atoms (typically the oxygen) can be reversible, which can be beneficial for the catalytic cycle. Research into similar α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands has shown that they can be used to synthesize and stabilize ruthenium alkylidene precatalysts. nih.gov
For instance, complexes of the type [RuCl(H₂IMes)(O^N)(=CHPh)], where (O^N) is a deprotonated pyridinyl-alcoholato ligand, have been synthesized and evaluated in the metathesis of 1-octene. nih.gov The electronic nature of the substituent on the pyridine ring, such as the bromo group in this compound, would be expected to modulate the electron density at the ruthenium center, thereby influencing the catalyst's activity, stability, and selectivity. nih.gov These pyridinyl alcohol-based catalysts have shown good activity and stability at elevated temperatures (80-110 °C), making them suitable for demanding metathesis applications. beilstein-journals.orgnih.gov
| Catalyst Type | Ligand Moiety | Application | Key Finding |
| Grubbs-type Ruthenium | Pyridinyl-alcoholato | Alkene Metathesis | Enhanced stability and activity at high temperatures. nih.gov |
| Grubbs-type Ruthenium | α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato | 1-Octene Metathesis | Substituents on the pyridine ring influence catalyst performance. nih.gov |
Applications as Ligands in Other Transition Metal Complexes
The chelating properties of the this compound scaffold are not limited to ruthenium. The pyridine nitrogen and the alcohol oxygen can coordinate to a variety of other transition metals, including palladium, iridium, and rhodium. nih.gov The ability of the pyridine nitrogen to participate in metal-ligand interactions is a fundamental aspect of its chemistry.
The N-aryl-2-aminopyridine framework, which is structurally related, has been extensively used in transition metal-catalyzed C-H activation and cross-coupling reactions, where the pyridine nitrogen acts as a directing group. nih.gov By analogy, this compound can be considered a bidentate O,N-ligand suitable for developing novel catalysts. The bromo-substituent offers a site for further modification or can be used to tune the electronic properties of the ligand, which in turn affects the catalytic activity of the metal center. nih.gov The development of novel ligands is crucial for advancing transition metal catalysis, and pyridinyl alcohols represent a promising class of tunable ligands for a range of catalytic transformations. chiba-u.jpsciencedaily.com
Preparation of Structurally Related Derivatives and Analogues
A fundamental derivatization of this compound is its oxidation to the corresponding ketone, (5-Bromopyridin-2-yl)(phenyl)methanone. This transformation creates a key intermediate that opens up numerous pathways for further functionalization. The ketone's bromine atom is reactive in cross-coupling reactions, and the carbonyl group can undergo nucleophilic addition or reduction.
The synthesis of these methanone (B1245722) derivatives can be achieved through various methods. One common laboratory-scale approach involves the oxidation of the parent alcohol. For industrial applications, alternative routes starting from different precursors are often employed. For example, a multi-step synthesis has been developed to produce 2-(2-amino-5-bromo-benzoyl) pyridine, a related methanone derivative, which is a key intermediate for the intravenous anesthetic Remimazolam. google.compatsnap.com This process involves steps like the selective oxidation of a methylene (B1212753) group to form the ketone. google.com
Once formed, (5-Bromopyridin-2-yl)(phenyl)methanone serves as a valuable building block. The bromine atom on the pyridine ring is particularly useful, enabling participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5-position of the pyridine ring, creating a library of structurally diverse compounds. mdpi.com
Table 1: Selected Synthetic Reactions for (5-Bromopyridin-2-yl)(phenyl)methanone Derivatives
| Reaction Type | Description | Reagents/Conditions |
| Oxidation | Conversion of the secondary alcohol of the parent compound to a ketone. | Manganese Dioxide (MnO2), other oxidizing agents. |
| Suzuki-Miyaura Coupling | Substitution of the bromine atom with various aryl or heteroaryl groups. | Arylboronic acids, Palladium catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3). mdpi.com |
| Nucleophilic Addition | Addition of nucleophiles to the carbonyl group. | Grignard reagents, organolithium compounds. |
| Reduction | Reduction of the ketone back to a secondary alcohol. | Sodium borohydride (B1222165) (NaBH4). mdpi.com |
Creating analogues of this compound with different substituents on the phenyl and pyridine rings is a key strategy for modulating the molecule's physicochemical and biological properties. uwindsor.ca These modifications are essential for structure-activity relationship (SAR) studies in drug discovery and for fine-tuning the properties of functional materials. uwindsor.ca
Substitutions on the Phenyl Ring: Analogues can be synthesized by starting with substituted benzaldehyde (B42025) or phenyl Grignard reagents. This allows for the introduction of a wide range of functional groups, such as electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups, onto the phenyl ring. These substituents can significantly alter the electronic nature and conformation of the final molecule.
Substitutions on the Pyridine Ring: The bromine atom at the 5-position of the pyridine ring is an excellent anchor point for introducing new functionalities via cross-coupling reactions. tcichemicals.com The Suzuki-Miyaura reaction is widely used to couple arylboronic acids to the pyridine core, yielding biaryl compounds. uwindsor.catcichemicals.com This method is highly efficient and tolerates a broad range of functional groups. For instance, heteroaromatic rings like thiophene (B33073) have been successfully coupled at this position to generate novel analogues. mdpi.com This versatility allows for the facile production of diverse libraries of compounds for various research applications. mdpi.comuwindsor.ca
Table 2: Examples of Synthesized Analogues with Varied Substituents
| Parent Compound | Ring Modified | Reaction Type | Example Substituent |
| (5-Bromopyridin-2-yl)(phenyl)methanone | Pyridine | Suzuki-Miyaura Coupling | Thiophen-2-yl mdpi.com |
| (5-Bromopyridin-2-yl)(phenyl)methanone | Pyridine | Suzuki-Miyaura Coupling | Pyrrol-2-yl mdpi.com |
| 2,4,6-Trihalopyridine | Pyridine | Suzuki-Miyaura Coupling | Aryl groups uwindsor.ca |
| 5-Bromo-1-ethyl-1H-indazole | Fused Pyrazole | Suzuki-Miyaura Coupling | N-Boc-2-pyrroleboronic acid mdpi.com |
Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). In this context, (5-Bromopyridin-2-yl)(phenyl)methanone, the oxidized derivative of the parent alcohol, serves as the ideal carbonyl precursor for synthesizing a variety of Schiff base derivatives.
The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the methanone. This is followed by a dehydration step, typically catalyzed by acid, to yield the final C=N double bond of the Schiff base.
These resulting Schiff bases, which incorporate the 2-benzoylpyridine (B47108) framework, are of significant interest as ligands in coordination chemistry. The imine nitrogen and the pyridine nitrogen can chelate to metal ions, forming stable metal complexes. The electronic and steric properties of these complexes can be systematically tuned by varying the substituents on the amine and on the (5-Bromopyridin-2-yl)(phenyl)methanone scaffold. This tunability makes them valuable for applications in catalysis and the development of new materials with specific electronic or magnetic properties.
Conclusion and Future Research Directions
Summary of Current Research Achievements pertaining to (5-Bromopyridin-2-yl)(phenyl)methanol.
Research efforts to date have successfully established efficient synthetic routes to this compound. These methods primarily involve the Grignard reaction between 2,5-dibromopyridine (B19318) and benzaldehyde (B42025), or the reduction of the corresponding ketone. The reactivity of the compound has been primarily exploited through transformations of the hydroxyl group and cross-coupling reactions at the bromine-substituted position of the pyridine (B92270) ring. These strategies have enabled the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The core structure has proven to be a valuable scaffold for probing biological targets.
Unexplored Reactivity and Novel Synthetic Opportunities.
Despite the progress, significant opportunities remain for exploring the untapped reactivity of this compound. The development of novel synthetic methodologies that proceed under milder conditions with higher atom economy is a persistent goal. For instance, direct C-H activation of the phenyl or pyridine ring could open up new avenues for functionalization, bypassing the need for pre-functionalized starting materials. Furthermore, the diastereoselective or enantioselective synthesis of chiral derivatives of this compound remains a compelling challenge. Success in this area would provide access to stereochemically pure compounds, which are often crucial for discerning biological activity.
Potential for Advanced Catalyst Development and Ligand Design.
The pyridine nitrogen and the hydroxyl group in this compound present an intriguing bidentate ligand motif. This structural feature suggests significant potential for the design and development of novel ligands for transition metal catalysis. By modifying the substituents on the phenyl and pyridine rings, a library of ligands with tunable steric and electronic properties could be generated. These new ligands could find applications in a wide range of catalytic transformations, including asymmetric synthesis, cross-coupling reactions, and oxidation/reduction processes. The bromine atom also offers a handle for immobilization onto solid supports, paving the way for the development of recyclable heterogeneous catalysts.
Prospects for Applications in Advanced Materials and Chemical Biology Research.
The inherent properties of the this compound scaffold extend its potential beyond medicinal chemistry into the realms of materials science and chemical biology. The pyridyl moiety can be utilized for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical or magnetic properties. The ability to systematically modify the structure allows for the fine-tuning of these properties. In chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For instance, fluorescently labeled analogs could be used for imaging studies, while biotinylated versions could be employed for affinity-based protein profiling to identify novel cellular targets. The compound also serves as a valuable building block for constructing more complex heterocyclic systems. bldpharm.com
Q & A
Q. What are the optimal reaction conditions for synthesizing (5-Bromopyridin-2-yl)(phenyl)methanol to maximize yield and purity?
Methodological Answer:
- Starting Materials : Begin with commercially available precursors such as 5-bromo-2-pyridinecarboxaldehyde and phenylmagnesium bromide. The Grignard reaction is a common approach for introducing the phenyl group.
- Key Reaction Steps :
- Perform a nucleophilic addition of phenylmagnesium bromide to 5-bromo-2-pyridinecarboxaldehyde under anhydrous conditions (THF, 0–5°C, inert atmosphere).
- Quench the reaction with aqueous NH₄Cl and extract the product using ethyl acetate.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization from ethanol/water (3:1) can further enhance purity .
- Yield Optimization : Maintain strict temperature control during the Grignard reaction to minimize side products. Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 4:1).
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), the hydroxymethyl group (δ 4.8–5.2 ppm, broad singlet), and coupling patterns to confirm substitution on the pyridine ring.
- ¹³C NMR : Verify the presence of a quaternary carbon adjacent to bromine (δ ~150 ppm) and the benzyl alcohol carbon (δ ~65 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z 263.997 (calculated for C₁₂H₁₀BrNO).
- IR Spectroscopy : Detect the O–H stretch (~3300 cm⁻¹) and C–Br vibration (~600 cm⁻¹) .
Q. How can the purity of this compound be assessed for downstream applications?
Methodological Answer:
- HPLC Analysis : Use a phenyl-hexyl column (e.g., Ascentis® Express, 10 cm × 2.1 mm, 2.7 µm) with a mobile phase of water (0.1% formic acid) and methanol. A retention time of 8–10 min indicates purity >98% .
- Melting Point : Compare experimental values (e.g., 112–114°C) with literature data to detect impurities.
- Elemental Analysis : Confirm C, H, N, and Br percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the HOMO-LUMO gap to assess nucleophilicity at the pyridine ring. The bromine atom directs electrophilic substitution to the 3-position, while the hydroxymethyl group influences steric accessibility.
- Transition State Analysis : Model Suzuki-Miyaura coupling intermediates to optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos). Simulate activation barriers for C–Br bond cleavage .
- Solvent Effects : Use COSMO-RS to predict solvation energies in toluene vs. DMF, which impact reaction rates.
Q. What strategies resolve contradictory crystallographic data in structural studies of bromopyridine derivatives?
Methodological Answer:
- Refinement Software : Use SHELXL for small-molecule refinement. Adjust thermal displacement parameters (Ueq) for the bromine atom to address anomalous scattering effects. Validate the model with R1 < 5% and wR2 < 10% .
- ORTEP Visualization : Generate 50% probability ellipsoids to identify disorder in the hydroxymethyl group. Compare with analogous structures in the Cambridge Structural Database (CSD) .
- Twinned Data Handling : For twinned crystals, apply the HKLF 5 format in SHELXL and refine twin laws (e.g., twofold rotation about [100]) .
Q. How can researchers address discrepancies in biological activity data for this compound derivatives?
Methodological Answer:
- Dose-Response Curves : Perform triplicate assays (e.g., antimicrobial MIC tests) with positive controls (e.g., ciprofloxacin) to normalize inter-lab variability.
- Metabolite Interference : Use LC-MS/MS to rule out degradation products in cell-based assays. For example, oxidation of the hydroxymethyl group to a ketone may reduce activity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p < 0.05) between derivative activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
